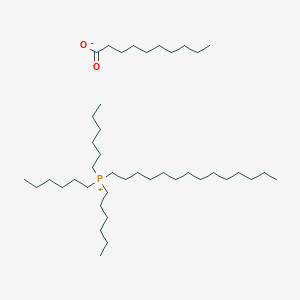
Trihexyl(tetradecyl)phosphonium decanoate
Übersicht
Beschreibung
Trihexyl(tetradecyl)phosphonium decanoate is a phosphonium-based ionic liquid . It is known for its solvating ability for a range of polar and non-polar compounds .
Molecular Structure Analysis
The molecular formula of this compound is C42H97PO2 . The structure includes a phosphonium cation with three hexyl and one tetradecyl substituents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 655.11, a density of 0.89 g/cm³ at 25 °C, and a viscosity of 319 cP at 25 °C . It has a thermal stability of 300 °C or higher .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
Trihexyl(tetradecyl)phosphonium decanoate has been utilized as an effective medium in the Palladium-catalyzed thiocarbonylation of iodoarenes with thiols, forming thioesters in a phosphonium salt ionic liquid (PSIL) environment. This process demonstrates the ionic liquid's role in facilitating reaction and catalyst recycling (Cao, McNamee, & Alper, 2008).
Extraction and Separation Processes
In the field of metal extraction , Trihexyl(tetradecyl)phosphonium chloride, a compound similar in nature, has shown remarkable efficiency in extracting palladium(II) from hydrochloric acid solutions. The study indicates a high efficiency and rapid extraction process, which underscores the potential of phosphonium ionic liquids in hydrometallurgy and resource recovery (Cieszynska & Wiśniewski, 2010).
Environmental Applications
Carbon dioxide capture is another significant application. Amino acid ionic liquids based on Trihexyl(tetradecyl)phosphonium, such as methioninate and prolinate, have demonstrated the ability to absorb CO2 in nearly 1:1 stoichiometry. This efficiency is notably higher than that of other ionic liquids and traditional aqueous amine absorbents, offering a promising approach for CO2 sequestration efforts (Gurkan et al., 2010).
Tribology
The use of This compound as a lubricant additive has been investigated, with studies showing that it can improve the tribological performance of both synthetic and bio-based lubricants in steel–steel contacts. This suggests its potential as a sustainable and effective additive in lubrication technology (Syahir et al., 2020).
Material Science
Research has also explored the formation of nanostructured thermosets from mixtures of ionic liquids based on Trihexyl(tetradecyl)phosphonium and epoxy prepolymers. These materials exhibit enhanced mechanical properties and thermal stability, indicating the potential for advanced material applications (Livi et al., 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions of Trihexyl(tetradecyl)phosphonium decanoate could involve its use in high-temperature industrial processes due to its high thermal stability . Additionally, the synthesis of high-purity orthoborate-based tetraalkylphosphonium ionic liquids, such as Trihexyl(tetradecyl)phosphonium bis(oxalato)borate, has been explored .
Wirkmechanismus
Target of Action
Trihexyl(tetradecyl)phosphonium decanoate is a type of ionic liquid . The primary targets of this compound are organic compounds, as it is often used as an extraction solvent for the separation of these compounds .
Mode of Action
The interaction of this compound with its targets involves the use of its unique properties such as high thermal stability and low volatility . These properties make it a useful solvent in a variety of organic synthesis applications .
Biochemical Pathways
It’s known that ionic liquids like this compound can influence a wide range of chemical reactions due to their unique solvating ability .
Pharmacokinetics
As an ionic liquid, it is known to have high thermal stability and low volatility , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the separation of organic compounds . It can also be used in experiments to study the solubility of gases like carbon dioxide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found that this compound is stable under normal conditions but can decompose under high temperature, light, or oxygen . Therefore, it should be stored in a cool, dark place and kept isolated from air, humidity, and water .
Eigenschaften
IUPAC Name |
decanoate;trihexyl(tetradecyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIPXXNWLGIFAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H87O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584090 | |
| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465527-65-5 | |
| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyltetradecylphosphonium decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trihexyl(tetradecyl)phosphonium decanoate improve the performance of lubricants?
A1: Research suggests that this compound, when added to synthetic and bio-based lubricants, can significantly enhance their tribological performance. This improvement is attributed to the IL's ability to reduce friction and wear, primarily under boundary lubrication conditions. Studies using four-ball and high-frequency reciprocating rig (HFRR) tribotesters demonstrate that the addition of 1 wt% this compound to polyalphaolefin (PAO8) and trimethylolpropane trioleate (TMPTO) results in improved surface finishing, reduced overall wear, and notable friction reduction [].
Q2: What makes this compound a suitable catalyst for O-alkylation reactions?
A2: this compound acts as an effective phase-transfer catalyst in O-alkylation reactions, specifically in the selective O-alkylation of aromatic compounds like 2-naphthol []. Its catalytic activity stems from its ability to facilitate the transfer of reactants between immiscible phases, promoting the desired reaction.
Q3: How does the structure of this compound influence its catalytic activity in O-methylation reactions?
A3: Research comparing various phosphonium-based ILs, including this compound, reveals a structure-activity relationship in the O-methylation of hydroxybenzenes with dimethyl carbonate []. While this compound exhibits catalytic activity, trihexyl(tetradecyl)phosphonium bromide demonstrates superior performance. This suggests that the anion plays a crucial role in determining the catalytic efficacy, highlighting the importance of structural considerations in catalyst design.
Q4: What is the impact of immobilizing this compound on the properties of biodegradable polymers?
A4: Studies have explored immobilizing this compound onto calcinated layered double hydroxides (LDH) and incorporating these modified nanoparticles into polycaprolactone (PCL) matrices []. Results indicate that the immobilized IL acts as a surfactant, compatibilizer, and thermal stabilizer. This modification enhances the dispersion of LDH nanoparticles within the PCL matrix, resulting in improved mechanical, thermal, and gas/water vapor barrier properties of the final nanocomposite.
Q5: What analytical techniques are employed to study the thermal stability of this compound?
A5: Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique used to investigate the thermal decomposition behavior of this compound []. This method provides valuable insights into the compound's thermal stability and decomposition pathways, informing its potential applications in high-temperature environments.
Q6: Can this compound be used to modify the electrical properties of 3D printed materials?
A6: Research suggests that incorporating this compound into polylactic acid (PLA), a common 3D printing material, can enhance its conductivity []. This finding opens possibilities for tailoring the electrical properties of 3D printed PLA for applications in electronics and functional device fabrication.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


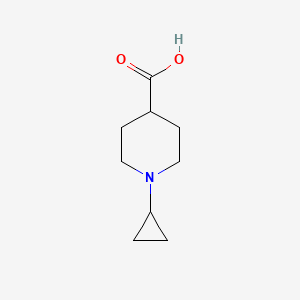
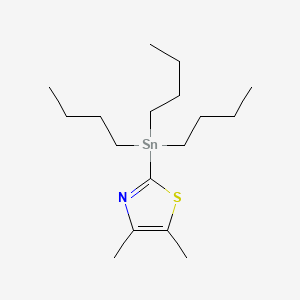
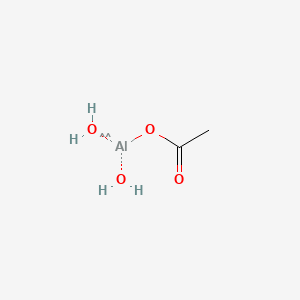
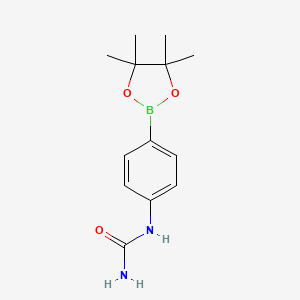
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)
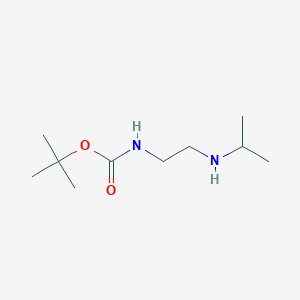

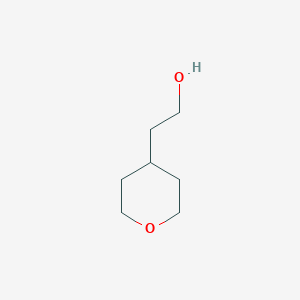
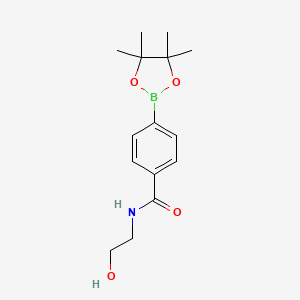

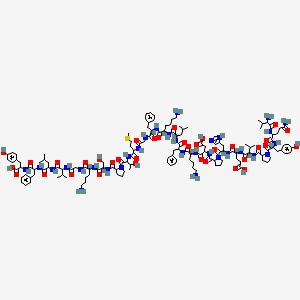

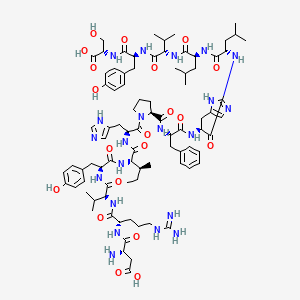
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
